
beta-Pyridylcarbinol clofibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Pyridylcarbinol clofibrate: is a compound that combines the properties of beta-pyridylcarbinol and clofibrate. Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Beta-pyridylcarbinol is known for its lipid-lowering effects . The combination of these two compounds aims to enhance their therapeutic effects, particularly in the treatment of lipid disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-pyridylcarbinol clofibrate involves the esterification of beta-pyridylcarbinol with clofibrate. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-pyridylcarbinol clofibrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Beta-pyridylcarbinol clofibrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on lipid metabolism and potential therapeutic uses in lipid disorders.
Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of lipid-lowering drugs and formulations
Wirkmechanismus
The mechanism of action of beta-pyridylcarbinol clofibrate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to increased lipoprotein lipase activity, resulting in enhanced lipolysis of triglycerides in lipoproteins. The compound also reduces the synthesis of very low-density lipoproteins (VLDL) and increases the conversion of low-density lipoproteins (LDL) to high-density lipoproteins (HDL) .
Vergleich Mit ähnlichen Verbindungen
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Fenofibrate: A fibric acid derivative used to reduce cholesterol levels.
Bezafibrate: A lipid-lowering agent with a similar mechanism of action.
Uniqueness: Beta-pyridylcarbinol clofibrate is unique due to its combined properties of beta-pyridylcarbinol and clofibrate, offering enhanced therapeutic effects in lipid metabolism and cardiovascular health .
Eigenschaften
CAS-Nummer |
62277-32-1 |
|---|---|
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl 2-(2-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-8-4-3-7-13(14)17)15(19)20-11-12-6-5-9-18-10-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
PCSILKIJGPITMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


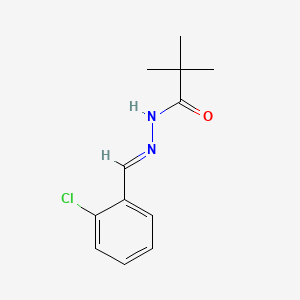


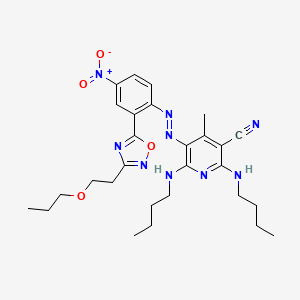




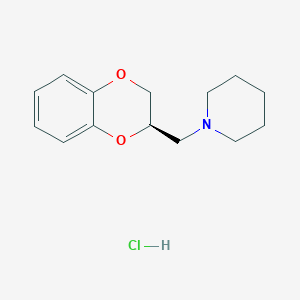
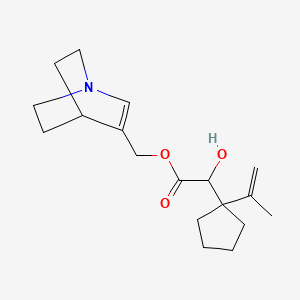
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
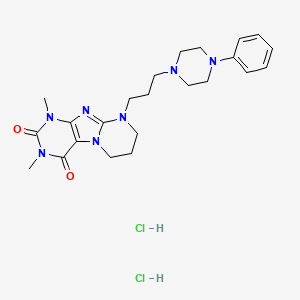
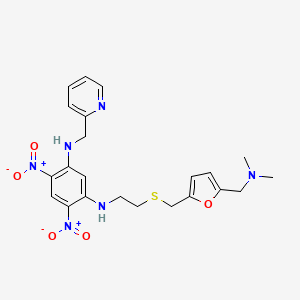
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
